Ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis . This compound is characterized by its unique structure, which includes a piperidine ring, an ethyl ester group, and a 3-methylphenoxyethyl moiety.
Preparation Methods
The synthesis of Ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-Methylphenoxyethyl Group: This step involves the reaction of the piperidine derivative with 3-methylphenol under suitable conditions to form the 3-methylphenoxyethyl moiety.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to form the ethyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and the phenoxyethyl group play crucial roles in binding to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: Similar in structure but lacks the phenoxyethyl group.
Methyl 1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylate: Similar but has a methyl ester group instead of an ethyl ester group.
Piperidine-4-carboxylate derivatives: Various derivatives with different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-3-20-17(19)15-7-9-18(10-8-15)11-12-21-16-6-4-5-14(2)13-16;/h4-6,13,15H,3,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCIMQJMZXHWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC(=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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